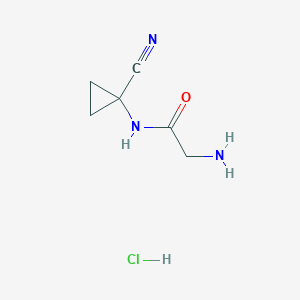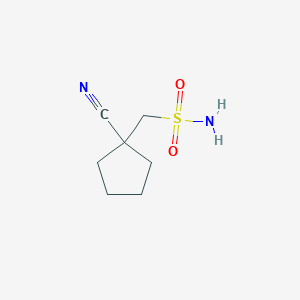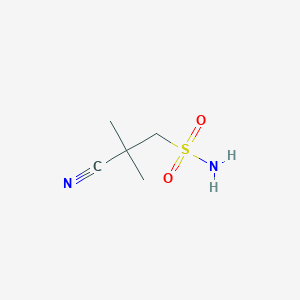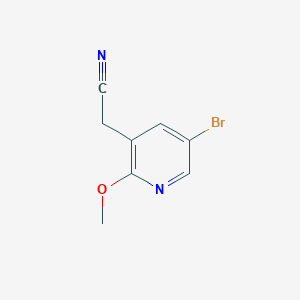
2-amino-N-(1-cyanocyclopropyl)acetamide hydrochloride
Vue d'ensemble
Description
“2-amino-N-(1-cyanocyclopropyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1443980-06-0 . It has a molecular weight of 175.62 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-amino-N-(1-cyanocyclopropyl)acetamide hydrochloride” is 1S/C6H9N3O.ClH/c7-3-5(10)9-6(4-8)1-2-6;/h1-3,7H2,(H,9,10);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . The compound’s InChI key is WOIWIWXVGMJDHJ-UHFFFAOYSA-N .Applications De Recherche Scientifique
Chemistry and Pharmacology of Synthetic Opioids
A detailed review of non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, highlighted their emergence as substances of abuse. This research underscores the importance of monitoring new psychoactive substances and understanding their pharmacokinetics to detect early in toxicological samples (Sharma et al., 2018).
Carcinogenicity Evaluation of Aromatic Compounds
The carcinogenic potential of thiophene analogues of benzidine and 4-aminobiphenyl, including compounds with acetamide groups, was investigated. This study shows the significance of evaluating structural analogues for potential carcinogenicity, contributing to safer drug design and environmental health (Ashby et al., 1978).
Antioxidant and Anti-inflammatory Properties
Research on N-acetylcysteine, a compound related in functionality to acetamide derivatives, highlights its role in modulating inflammation and oxidative stress, which has implications for the treatment of cystic fibrosis and other inflammatory conditions (Guerini et al., 2022).
Pharmacological Activities of Nootropic Drugs
The synthesis and biological activities of piracetam, a compound within the same functional group family as acetamides, are reviewed. This research illustrates the potential of acetamide derivatives in enhancing cognitive functions and treating central nervous system disorders (Dhama et al., 2021).
Advanced Oxidation Processes for Environmental Contaminants
A study on the degradation pathways of acetaminophen by advanced oxidation processes revealed the formation of various by-products, including acetamide. This research is critical for understanding how acetamide derivatives may behave in environmental settings and their potential impacts (Qutob et al., 2022).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-amino-N-(1-cyanocyclopropyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c7-3-5(10)9-6(4-8)1-2-6;/h1-3,7H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIWIWXVGMJDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(1-cyanocyclopropyl)acetamide hydrochloride | |
CAS RN |
1443980-06-0 | |
| Record name | Acetamide, 2-amino-N-(1-cyanocyclopropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-yl]ethyl})amine dihydrochloride](/img/structure/B1377348.png)





![6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B1377358.png)
![5-Chloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1377359.png)



![3-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B1377366.png)

